REACTION_CXSMILES
|
FC(F)(F)S([C:6]1[C:14]2[S:13][C:12]([NH:15][C:16]([NH:18][CH2:19][CH3:20])=[O:17])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)(=O)=O.[Cl-].[Li+].[C:25]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:26]=1.C([Sn](C=C)(C=C)C=C)=C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:25]([C:6]1[C:14]2[S:13][C:12]([NH:15][C:16]([NH:18][CH2:19][CH3:20])=[O:17])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[CH2:26] |f:1.2,^1:55,74|
|
Name
|
1-(7-trifluoromethylsulfonyl-2-benzothiazolyl)-3-ethylurea
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)C1=CC=CC=2N=C(SC21)NC(=O)NCC)(F)F
|
Name
|
|
Quantity
|
0.039 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
0.017 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Sn](C=C)(C=C)C=C
|
Name
|
|
Quantity
|
0.009 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similar to the synthesis of Example 203
|
Type
|
CUSTOM
|
Details
|
a crystal of 2,6-di-tert-butyl-4-methylphenol was purged with nitrogen gas
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by HPLC and preparative TLC in ethyl acetate/heptane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=CC=2N=C(SC21)NC(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.004 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |